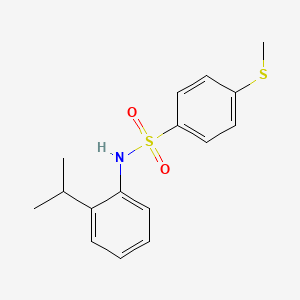
N-(2-isopropylphenyl)-4-(methylthio)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropylphenyl)-4-(methylthio)benzenesulfonamide, commonly known as compound X, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action has been studied in detail.
Mécanisme D'action
Compound X exerts its biological activity by inhibiting the activity of certain enzymes. For example, it has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting the activity of this enzyme, compound X can potentially be used as a treatment for conditions such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory cytokines in cells, which suggests that it may have potential anti-inflammatory activity. It has also been found to induce apoptosis (cell death) in cancer cells, which suggests that it may have potential anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using compound X in lab experiments is its relatively simple synthesis method. Additionally, its ability to coordinate with metal ions makes it a useful building block for the synthesis of MOFs. However, one of the limitations of using compound X is its low yield, which can make it challenging to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on compound X. One potential direction is to further investigate its potential use as an anti-inflammatory and anti-cancer agent. Another potential direction is to investigate its potential use in catalysis, particularly in the synthesis of MOFs. Additionally, further studies could be conducted to optimize the synthesis method of compound X to improve yield and efficiency.
Méthodes De Synthèse
Compound X is synthesized using a multistep process that involves the reaction of 2-isopropylphenylamine with methylthiophenylsulfonyl chloride. The reaction takes place in the presence of a base such as sodium carbonate, and the resulting product is then purified using column chromatography. The yield of the final product is approximately 60-70%.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, it has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrase and histone deacetylase. It has also been studied for its potential use as an anti-inflammatory and anti-cancer agent.
In materials science, compound X has been used as a building block for the synthesis of various metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis.
Propriétés
IUPAC Name |
4-methylsulfanyl-N-(2-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-12(2)15-6-4-5-7-16(15)17-21(18,19)14-10-8-13(20-3)9-11-14/h4-12,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHYHFGPFOFIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

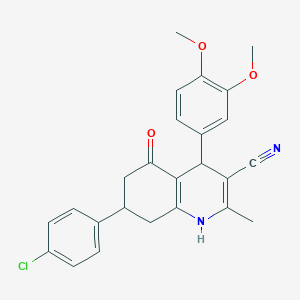
![4-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5003175.png)
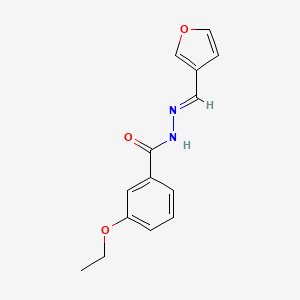
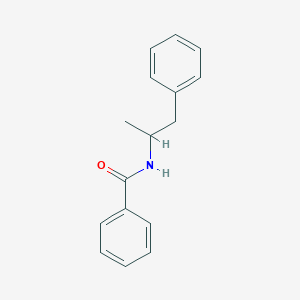
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5003203.png)
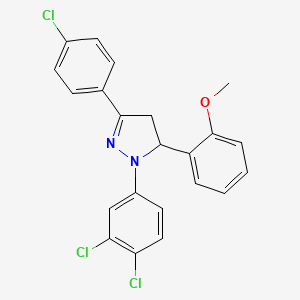
![5-{3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5003219.png)

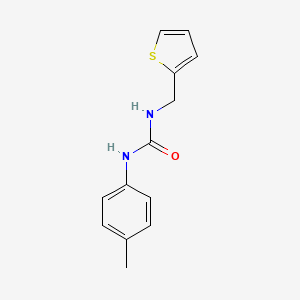
![2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide](/img/structure/B5003237.png)
![(3aS*,5S*,9aS*)-5-(2,5-dimethoxyphenyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5003239.png)
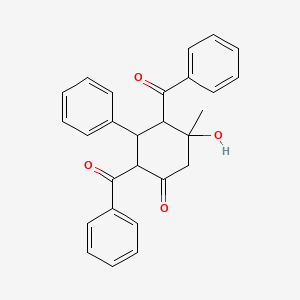
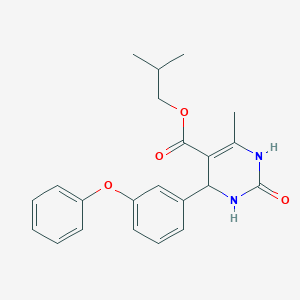
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003261.png)